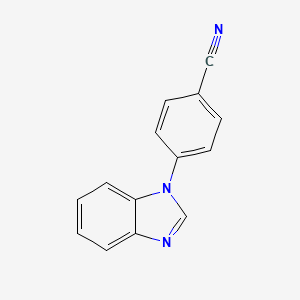
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
Overview
Description
“4-(1H-1,3-benzodiazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C14H9N3 . It is a white solid and is not intended for human or veterinary use but for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringN#CC(C=C1)=CC=C1CN2C=NC3=C2C=CC=C3 . This indicates the presence of a benzonitrile group attached to a benzodiazole ring. Physical and Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 219.247. Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Coordination Polymers and Structural Studies
- Coordination Polymers Formation : The compound plays a crucial role in the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, showcasing varied structural topologies influenced by ligand modifications. This application demonstrates the compound's utility in fine-tuning the structures and properties of metal complexes (Song et al., 2009).
Anticancer and Antimicrobial Activities
- Anticancer Activity : A derivative of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile, CCL299, has been studied for its anticancer potential. It exhibits cytotoxic activity through apoptosis in cancer cell lines, such as hepatoblastoma and cervical cancer, without harming non-cancer cells, highlighting its promise as an anticancer agent (Ohno et al., 2021).
- Antimicrobial Activity : Various derivatives containing the 4-benzoimidazol-2-yl moiety show significant antimicrobial activity against a range of bacteria and fungi. This finding emphasizes the compound's potential in developing new antimicrobial agents (El-Meguid, 2014).
Synthesis and Structural Elucidation
- Synthesis of Complex Molecules : The compound is used in synthesizing various complex molecules like ruthenium polypyridyl complexes with 5-aryltetrazolate ligands. These complexes have applications in electrochemiluminescent devices, showcasing the versatility of the compound in synthesizing functional materials (Stagni et al., 2006).
Molecular Docking and Computational Studies
- Molecular Docking : Compounds derived from this compound have been utilized in molecular docking studies to explore their binding with DNA and potential as anticancer agents. These studies help in understanding the molecular interactions and designing more effective drugs (Shanmugapriya et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-(benzimidazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRIJONSMHWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
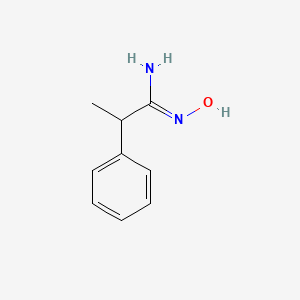
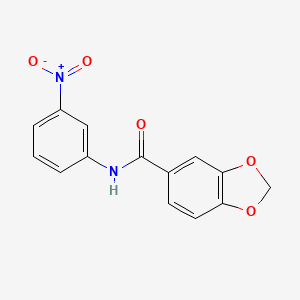


![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
![1,3-dimethyl-7-neopentyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561990.png)
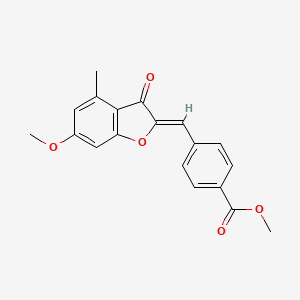
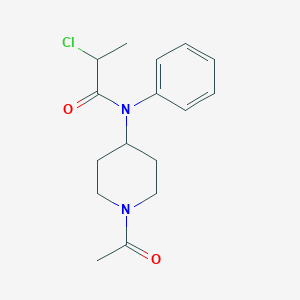
![3,3-Difluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)
![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)
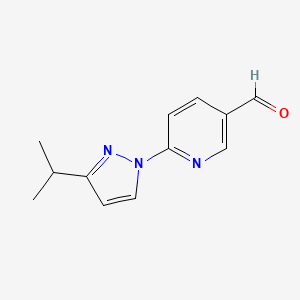

![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)

